molecular formula C15H12O3 B10844225 4-hydroxy-5-methoxy-10H-anthracen-9-one

4-hydroxy-5-methoxy-10H-anthracen-9-one

Cat. No.: B10844225
M. Wt: 240.25 g/mol
InChI Key: ZLLAABQSJKWBDB-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-10H-anthracen-9-one: is an organic compound belonging to the anthracene family. It is characterized by its anthracene core structure with hydroxy and methoxy substituents at the 4 and 5 positions, respectively. This compound is known for its applications in various fields, including organic electronics, photochemistry, and as a precursor in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5-methoxy-10H-anthracen-9-one typically involves the following steps:

    Starting Material: The synthesis begins with anthracene as the starting material.

    Hydroxylation: Anthracene undergoes hydroxylation to introduce the hydroxy group at the 4-position. This can be achieved using reagents such as hydrogen peroxide in the presence of a catalyst.

    Methoxylation: The introduction of the methoxy group at the 5-position is carried out using methanol and a suitable catalyst, such as sulfuric acid, under reflux conditions.

    Oxidation: The final step involves the oxidation of the anthracene core to form the 9-one structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the hydroxylation and methoxylation reactions.

    Continuous Flow Systems: Continuous flow systems are employed to ensure consistent product quality and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5-methoxy-10H-anthracen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the 9-one structure to a 9-hydroxy structure.

    Substitution: The hydroxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of 9-hydroxy derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-methoxy-10H-anthracen-9-one involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5-methoxy-10H-anthracen-9-one is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and versatility in various chemical reactions and applications.

Properties

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

4-hydroxy-5-methoxy-10H-anthracen-9-one

InChI

InChI=1S/C15H12O3/c1-18-14-7-3-5-10-12(14)8-11-9(15(10)17)4-2-6-13(11)16/h2-7,16H,8H2,1H3

InChI Key

ZLLAABQSJKWBDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CC3=C(C2=O)C=CC=C3O

Origin of Product

United States

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